molecular formula C14H16BrNO2 B1352901 Ethyl 7-bromo-5-isopropyl-1H-indole-2-carboxylate CAS No. 881041-20-9

Ethyl 7-bromo-5-isopropyl-1H-indole-2-carboxylate

Cat. No. B1352901
M. Wt: 310.19 g/mol
InChI Key: FKLBQXPNXVCXOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 7-bromo-5-isopropyl-1H-indole-2-carboxylate is a chemical compound with the formula C14H16BrNO2 . It is a solid substance and is used for research purposes .


Molecular Structure Analysis

The molecular structure of Ethyl 7-bromo-5-isopropyl-1H-indole-2-carboxylate consists of a bromine atom attached to the 7th position of an indole ring, an isopropyl group attached to the 5th position, and an ethyl ester attached to the 2-carboxylate position . The molecular weight of this compound is 310.19 .


Physical And Chemical Properties Analysis

Ethyl 7-bromo-5-isopropyl-1H-indole-2-carboxylate is a solid substance . Its empirical formula is C14H16BrNO2, and it has a molecular weight of 310.19 .

Scientific Research Applications

Synthesis and Characterization

Ethyl 7-bromo-5-isopropyl-1H-indole-2-carboxylate is a compound of interest in the synthesis and characterization of indole derivatives, with various studies focusing on its preparation and structural analysis. Although specific research directly on Ethyl 7-bromo-5-isopropyl-1H-indole-2-carboxylate is limited, insights can be drawn from related compounds that share structural similarities. For instance, the study by Luo et al. (2019) on the synthesis, single crystal X-ray analysis, and vibrational spectral studies of a mecarbinate derivative showcases the broader category of indole carboxylates and their significance in chemical research [Luo et al., 2019].

Chemical Transformations and Synthetic Applications

The chemical transformations and synthetic applications of indole derivatives, including ethyl indole-2-carboxylates, have been explored in various studies. Murakami et al. (1988) investigated the Friedel-Crafts acylation of ethyl indole-2-carboxylate, revealing insights into the acylation process and the synthesis of different acylindole derivatives [Murakami et al., 1988]. Tani et al. (1996) developed a new strategy for indole synthesis from ethyl pyrrole-2-carboxylate, further illustrating the versatility of indole carboxylates in synthetic chemistry [Tani et al., 1996].

Antiviral and Antimicrobial Activities

Compounds structurally related to Ethyl 7-bromo-5-isopropyl-1H-indole-2-carboxylate have been evaluated for their biological activities, including antiviral and antimicrobial properties. Chai et al. (2006) synthesized a series of ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylates and evaluated their anti-hepatitis B virus activities, highlighting the potential of brominated indole derivatives in antiviral research [Chai et al., 2006]. Segraves and Crews (2005) investigated brominated tryptophan alkaloids from Thorectidae sponges, demonstrating the antimicrobial potential of brominated indole derivatives [Segraves & Crews, 2005].

Safety And Hazards

Ethyl 7-bromo-5-isopropyl-1H-indole-2-carboxylate should be handled with care. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to avoid getting the substance in eyes, on skin, or on clothing. It should be used only outdoors or in a well-ventilated area. Protective gloves/protective clothing/eye protection/face protection should be worn when handling this substance .

Future Directions

As Ethyl 7-bromo-5-isopropyl-1H-indole-2-carboxylate is a research chemical, its future directions are likely to be determined by the results of ongoing and future studies. Given the biological potential of indole derivatives , it may be of interest in the development of new pharmaceuticals or other applications.

properties

IUPAC Name

ethyl 7-bromo-5-propan-2-yl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO2/c1-4-18-14(17)12-7-10-5-9(8(2)3)6-11(15)13(10)16-12/h5-8,16H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKLBQXPNXVCXOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=CC(=C2N1)Br)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101204674
Record name Ethyl 7-bromo-5-(1-methylethyl)-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101204674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-bromo-5-isopropyl-1H-indole-2-carboxylate

CAS RN

881041-20-9
Record name Ethyl 7-bromo-5-(1-methylethyl)-1H-indole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=881041-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-bromo-5-(1-methylethyl)-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101204674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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